N-[4-(6-aminopyridin-2-yl)sulfanylphenyl]acetamide
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Overview
Description
N-[4-(6-aminopyridin-2-yl)sulfanylphenyl]acetamide is a compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an acetamide group linked to a sulfanylphenyl and aminopyridinyl moiety, which contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-aminopyridin-2-yl)sulfanylphenyl]acetamide typically involves the reaction of 6-aminopyridine-2-thiol with 4-bromoacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-aminopyridin-2-yl)sulfanylphenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to inhibit specific enzymes or pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(6-aminopyridin-2-yl)sulfanylphenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. This inhibition can lead to the suppression of microbial growth or cancer cell proliferation. The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
Uniqueness
N-[4-(6-aminopyridin-2-yl)sulfanylphenyl]acetamide stands out due to its unique combination of a sulfanylphenyl and aminopyridinyl moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C13H13N3OS |
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Molecular Weight |
259.33 g/mol |
IUPAC Name |
N-[4-(6-aminopyridin-2-yl)sulfanylphenyl]acetamide |
InChI |
InChI=1S/C13H13N3OS/c1-9(17)15-10-5-7-11(8-6-10)18-13-4-2-3-12(14)16-13/h2-8H,1H3,(H2,14,16)(H,15,17) |
InChI Key |
SNAOGRVOHGEVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC=CC(=N2)N |
Origin of Product |
United States |
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